molecular formula C6H5Cl2NO B1302939 (4,6-Dichloropyridin-3-yl)methanol CAS No. 73998-95-5

(4,6-Dichloropyridin-3-yl)methanol

Cat. No. B1302939
CAS RN: 73998-95-5
M. Wt: 178.01 g/mol
InChI Key: VDXWCRIARMBDOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to "(4,6-Dichloropyridin-3-yl)methanol" involves the reaction of different organic substrates with methanol under various conditions. In the first study, a novel seven-coordinate dimer was synthesized by reacting dibenzyltin(IV) chloride with 2,6-pyridine dicarboxylic acid in a methanol solution. The reaction yielded a complex where each tin atom is seven-coordinated in a distorted bipyramidal structure . Another study reported the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol through the condensation of piperidin-4-yl]-diphenyl-methanol with p-chlorobenzene sulfonylchloride in methylene dichloride, using triethylamine as the base . These syntheses highlight the versatility of methanol as a solvent and reactant in the formation of complex organic structures.

Molecular Structure Analysis

X-ray crystallography was employed in both studies to determine the molecular structures of the synthesized compounds. The dimeric tin complex crystallizes in the monoclinic space group P21/n, with specific cell parameters and a distorted bipyramidal geometry around the tin atoms . The crystal structure of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol also crystallizes in the monoclinic space group P2(1)/c, with the piperidine ring adopting a chair conformation and the sulfur atom displaying a distorted tetrahedral geometry . These findings provide detailed insights into the three-dimensional arrangements of atoms within the compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by the formation of new bonds under the influence of catalysts or bases. In the case of the dimeric tin complex, the reaction likely involves the formation of Sn-O and Sn-C bonds facilitated by the methanol solvent . For the synthesis of the chloro-benzenesulfonyl compound, the reaction mechanism probably includes the nucleophilic attack of the amine on the sulfonyl chloride, followed by stabilization of the intermediate by the base, resulting in the formation of S-N and S-C bonds . These reactions are typical of organic synthesis, where precise conditions lead to the formation of desired products.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are inferred from their crystallographic data and molecular structures. The dimeric tin complex has a density of 1.574 g/cm3 and a crystal volume of 2.1019 nm3, indicating a relatively dense molecular arrangement . The chloro-benzenesulfonyl compound's crystal data suggests a less dense structure with a volume of 2197 angstrom^3 for Z = 4 . The molecular interactions, such as hydrogen bonds and π-π stacking, observed in the crystal structures, contribute to the stability and physical properties of the crystals. These interactions are crucial for understanding the solubility, melting points, and other physicochemical characteristics of the compounds.

Scientific Research Applications

Biocatalytic Synthesis

A study by Chen et al. (2021) focused on synthesizing S-(4-chlorophenyl)-(pyridin-2-yl) methanol (S-CPMA) using a green, economic, and efficient method. They utilized a water-cyclohexane liquid-liquid system with recombinant Escherichia coli as a whole-cell catalyst. This approach achieved a yield of over 99% in a significantly reduced time compared to traditional methods, demonstrating the potential for efficient and sustainable synthesis in biotechnology applications (Chen et al., 2021).

Kinetic Studies in Chemical Reactions

Sung et al. (2009) conducted kinetic studies on the nucleophilic substitution reaction of 4-X-2,6-dinitrochlorobenzenes with various substituted pyridines. Their findings contribute to a deeper understanding of the reaction mechanisms and solvent effects in chemical processes, which can be essential for designing and optimizing chemical reactions involving similar compounds (Sung et al., 2009).

Nickel Complexes in Catalysis

Kermagoret and Braunstein (2008) synthesized dinuclear complexes involving nickel and (pyridin-2-yl)methanol. These complexes were used in the catalytic oligomerization of ethylene, showing significant activity and providing insights into the use of such complexes in industrial catalysis processes (Kermagoret & Braunstein, 2008).

Safety And Hazards

Handling “(4,6-Dichloropyridin-3-yl)methanol” requires caution. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

(4,6-dichloropyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c7-5-1-6(8)9-2-4(5)3-10/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXWCRIARMBDOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376397
Record name (4,6-dichloropyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,6-Dichloropyridin-3-yl)methanol

CAS RN

73998-95-5
Record name (4,6-dichloropyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4,6-dichloropyridin-3-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To lithium aluminum hydride (2.4 g, 64 mmol) and aluminum chloride (17 g, 128 mmol) in Et2O (200 mL) at 0° C. was added a solution of methyl 4,6-dichloronicotinate (13.1 g, 64 mmol) in Et2O (100 mL) dropwise with stirring. The resulting solution was heated at reflux for one hour. The reaction mixture was quenched with 100 mL of H2O/ice. The resulting solution was extracted with EtOAc (2×500 mL). The organic layers were combined, dried over Na2SO4 and concentrated in vacuo to afford 4.5 g (43%) of (4,6-dichloropyridin-3-yl)methanol.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Compound 41A (2.5 g, 60%) was prepared from 4,6-dichloro-nicotinic acid (4.5 g, 23.4 mmol) using a procedure similar to the synthesis of 1A.
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4,6-Dichloropyridin-3-yl)methanol
Reactant of Route 2
(4,6-Dichloropyridin-3-yl)methanol
Reactant of Route 3
(4,6-Dichloropyridin-3-yl)methanol
Reactant of Route 4
Reactant of Route 4
(4,6-Dichloropyridin-3-yl)methanol
Reactant of Route 5
(4,6-Dichloropyridin-3-yl)methanol
Reactant of Route 6
Reactant of Route 6
(4,6-Dichloropyridin-3-yl)methanol

Citations

For This Compound
1
Citations
J Li, D Smith, J Pawluczyk… - … Process Research & …, 2022 - ACS Publications
(S)-N-(8-((2-Amino-2,4-dimethylpentyl)oxy)-5H-chromeno[3,4-c]pyridin-2-yl)acetamide (1) is a potent adaptor-associated kinase 1 inhibitor, which may have the potential to treat …
Number of citations: 4 0-pubs-acs-org.brum.beds.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.